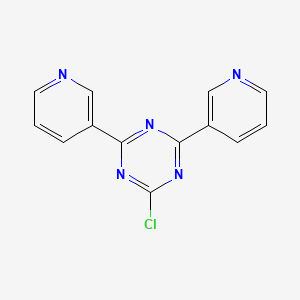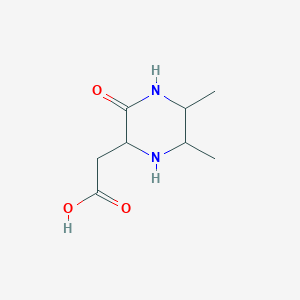
(5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid is a chemical compound with the molecular formula C8H14N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives. One common method is the condensation reaction between 5,6-dimethylpiperazine-2,3-dione and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can result in various acylated or alkylated derivatives.
Applications De Recherche Scientifique
(5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of (5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. For example, it may inhibit enzymes involved in metabolic processes or interact with receptors in biological systems, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid: This compound has a similar structure but differs in the position of the methyl groups.
(3-Oxopiperazin-2-yl)acetic acid: Lacks the dimethyl substitution, making it less sterically hindered.
Uniqueness
(5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other piperazine derivatives.
Propriétés
Numéro CAS |
405214-39-3 |
|---|---|
Formule moléculaire |
C8H14N2O3 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-(5,6-dimethyl-3-oxopiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C8H14N2O3/c1-4-5(2)10-8(13)6(9-4)3-7(11)12/h4-6,9H,3H2,1-2H3,(H,10,13)(H,11,12) |
Clé InChI |
ZIYXWWWFQJHKNA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NC(=O)C(N1)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


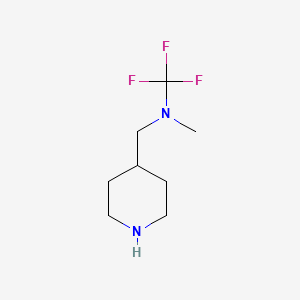
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
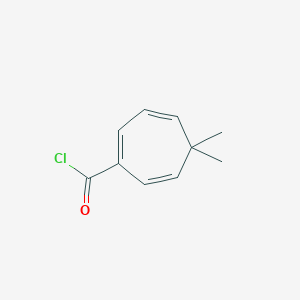

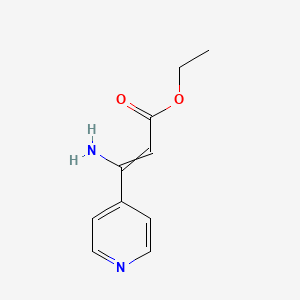

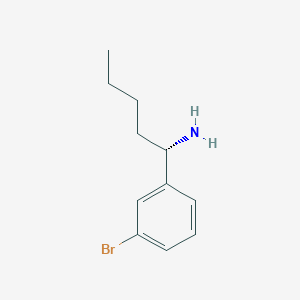



![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
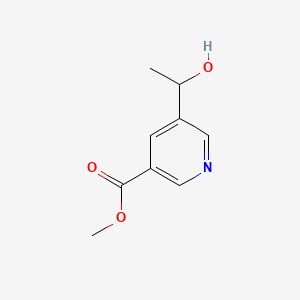
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
